![molecular formula C16H20O2S2 B14227591 2-[2-(Buta-1,3-dien-2-yl)-3,6-dimethoxyphenyl]-1,3-dithiane CAS No. 501027-45-8](/img/structure/B14227591.png)
2-[2-(Buta-1,3-dien-2-yl)-3,6-dimethoxyphenyl]-1,3-dithiane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(Buta-1,3-dien-2-yl)-3,6-dimethoxyphenyl]-1,3-dithiane is an organic compound characterized by its unique structure, which includes a butadiene moiety, a dimethoxyphenyl group, and a dithiane ring. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Buta-1,3-dien-2-yl)-3,6-dimethoxyphenyl]-1,3-dithiane typically involves the following steps:
Formation of the Butadiene Moiety: The butadiene moiety can be synthesized through the reaction of functionalized vinyl phosphates with aryllithium reagents.
Attachment of the Dimethoxyphenyl Group: This step involves the coupling of the butadiene moiety with a dimethoxyphenyl precursor under palladium-catalyzed conditions.
Formation of the Dithiane Ring: The final step involves the cyclization of the intermediate product to form the dithiane ring, which can be achieved using a variety of reagents and conditions, including the use of Grignard reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-[2-(Buta-1,3-dien-2-yl)-3,6-dimethoxyphenyl]-1,3-dithiane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiane ring to a dithiol.
Substitution: The compound can undergo substitution reactions, particularly at the butadiene moiety and the dimethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens, organolithium compounds, or Grignard reagents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dithiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-[2-(Buta-1,3-dien-2-yl)-3,6-dimethoxyphenyl]-1,3-dithiane has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
作用機序
The mechanism of action of 2-[2-(Buta-1,3-dien-2-yl)-3,6-dimethoxyphenyl]-1,3-dithiane involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation
類似化合物との比較
Similar Compounds
1-Phenyl-1,3-butadiene: Similar in structure but lacks the dithiane ring.
Buta-2,3-dien-1-ol: Contains a butadiene moiety but differs in functional groups.
2-Phenyl-1,3-butadiene: Another similar compound with a phenyl group instead of the dimethoxyphenyl group.
特性
CAS番号 |
501027-45-8 |
|---|---|
分子式 |
C16H20O2S2 |
分子量 |
308.5 g/mol |
IUPAC名 |
2-(2-buta-1,3-dien-2-yl-3,6-dimethoxyphenyl)-1,3-dithiane |
InChI |
InChI=1S/C16H20O2S2/c1-5-11(2)14-12(17-3)7-8-13(18-4)15(14)16-19-9-6-10-20-16/h5,7-8,16H,1-2,6,9-10H2,3-4H3 |
InChIキー |
ZFKDJKBDTJWOCO-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1)OC)C(=C)C=C)C2SCCCS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


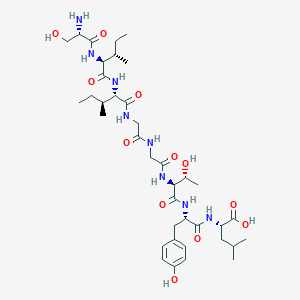
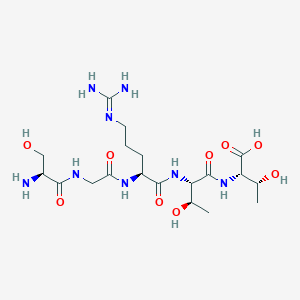

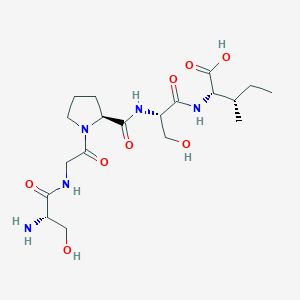
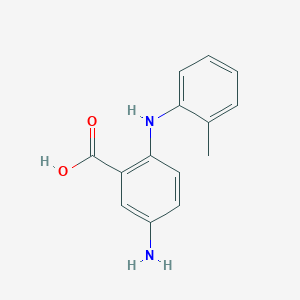
![Azetidine, 2-butyl-3-ethyl-1-[(4-methylphenyl)sulfonyl]-, (2R,3S)-](/img/structure/B14227526.png)

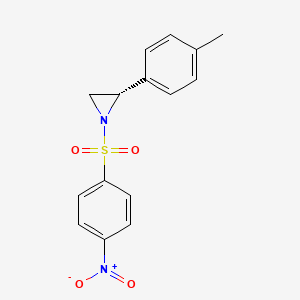

![Methanesulfonamide, N-[4-chloro-5-[(2-hydroxyethyl)amino]-2-thiazolyl]-](/img/structure/B14227558.png)
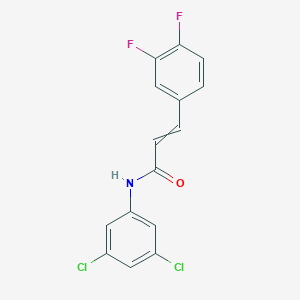
![2-[(2-{[(3-Hydroxyphenyl)methyl]sulfanyl}ethyl)sulfanyl]ethane-1-sulfonic acid](/img/structure/B14227573.png)
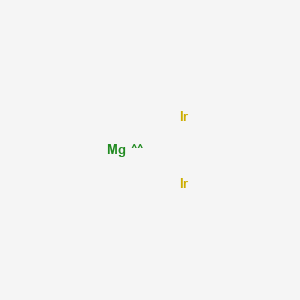
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-isoleucyl-L-threonylglycine](/img/structure/B14227579.png)
